1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-8-13(11-12)18-10-6-9-17-18/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCNAOZDQCWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406882 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-94-2 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithiation and Borylation Route
This method involves the directed lithiation of a bromo-substituted pyrazole derivative followed by quenching with a boron reagent to install the dioxaborolane group.
Step 1: Lithiation
A 3-bromo-1H-pyrazole derivative is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (nitrogen or argon). n-Butyllithium (1.6 M in hexane) is added dropwise to generate the corresponding aryllithium intermediate. The reaction is typically stirred for 20–30 minutes at low temperature to ensure complete lithiation.Step 2: Borylation
To the aryllithium intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its isopropoxy derivative is added dropwise at -78 °C. The mixture is then allowed to warm to ambient temperature and stirred overnight to complete the borylation reaction.Step 3: Workup and Purification
The reaction mixture is quenched with ethyl acetate or water, filtered through diatomaceous earth to remove solids, and concentrated. The crude product is purified by silica gel chromatography using a gradient of ethyl acetate and hexanes to afford the target compound as white crystals.Yield and Purity
Typical isolated yields are in the range of 70–80%, with purity exceeding 95% as confirmed by chromatographic and spectroscopic analysis.
Condensation of Boronic Acid Derivative with Hydrazine
An alternative synthetic route involves the condensation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Reaction Conditions
The boronic acid derivative is dissolved in ethanol or methanol, and hydrazine hydrate is added along with a catalytic amount of acid (e.g., acetic acid). The mixture is heated under reflux for several hours to promote cyclization.Isolation
After completion, the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents. Purification is achieved by recrystallization or chromatography.Industrial Adaptation
This method is amenable to scale-up using continuous flow reactors, which allow precise control of temperature and reaction time, improving reproducibility and yield.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane), THF, inert gas | -78 °C | 20–30 min | — | Requires anhydrous conditions |
| Borylation | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | -78 °C to RT | Overnight | 70–80 | Slow warming improves yield |
| Condensation | Hydrazine hydrate, acid catalyst, ethanol/methanol | Reflux (~78 °C) | Several hours | Variable | Suitable for industrial scale |
| Purification | Silica gel chromatography (ethyl acetate/hexanes) | Ambient | — | — | Ensures >95% purity |
The lithiation-borylation method is widely favored for its straightforward approach and high regioselectivity, allowing precise installation of the boronate ester at the meta-position of the phenyl ring attached to pyrazole.
The condensation method offers an alternative when starting from boronic acid derivatives, facilitating the formation of the pyrazole ring in situ, which can be advantageous for certain substituted analogs.
Both methods require strict anhydrous and inert atmosphere conditions to prevent decomposition of sensitive intermediates.
The boronate ester functionality is stable under the reaction and purification conditions, enabling subsequent use in cross-coupling reactions.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Borylation | 3-Bromo-1H-pyrazole | n-Butyllithium, dioxaborolane | High regioselectivity, good yield | Requires low temperature, inert atmosphere |
| Condensation | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | Hydrazine hydrate, acid catalyst | Suitable for scale-up, simpler setup | Longer reaction times, variable yields |
The preparation of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is effectively achieved through lithiation of a bromo-pyrazole followed by borylation with pinacol boronate reagents or via condensation of boronic acid derivatives with hydrazine hydrate. Both methods provide access to this valuable boronate ester intermediate with high purity and reasonable yields. The choice of method depends on available starting materials, scale, and desired operational simplicity. These preparation strategies underpin the compound’s utility in advanced organic synthesis and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The inclusion of the boron moiety in this compound enhances its reactivity and potential interactions with biological targets. Studies have shown that compounds similar to 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or preservatives .
Materials Science Applications
Organic Electronics
The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics. Specifically, this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transfer enhances the efficiency of these devices .
Polymer Chemistry
In polymer science, this compound can serve as a cross-linking agent or a functional additive to improve the mechanical and thermal properties of polymers. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength .
Environmental Chemistry Applications
Sensing Applications
Due to its boron content and structural characteristics, this compound can be utilized in developing sensors for detecting environmental pollutants. Its reactivity with certain anions makes it a candidate for creating selective sensors for heavy metals or other toxic substances in water .
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyrazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with structurally related pyrazole-boronate esters, highlighting differences in substitution patterns, molecular weights, and applications:
Reactivity in Cross-Coupling Reactions
- Positional Isomerism: The meta-substitution in the target compound may lead to distinct electronic and steric effects compared to para-substituted analogues (e.g., 1-methyl-4-[4-boronate-phenyl]-pyrazole).
- Electron-Withdrawing Groups : The difluoromethyl variant (C₁₀H₁₅BF₂N₂O₂) exhibits enhanced stability due to electron-withdrawing fluorine atoms, making it less prone to hydrolysis compared to the parent compound .
- Steric Effects : Methyl or isopropyl groups on the pyrazole nitrogen (e.g., C₁₆H₂₁BN₂O₂) introduce steric hindrance, which can slow down cross-coupling reactions but improve selectivity in complex syntheses .
Stability and Handling Considerations
Biological Activity
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, as well as its mechanism of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the dioxaborolane moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study reported that various pyrazole-derived compounds exhibited potent activity against Acinetobacter baumannii, a notorious drug-resistant pathogen. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.78 µg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole A | A. baumannii | 0.78 | |
| Pyrazole B | Staphylococcus aureus | 1.56 | |
| 1H-Pyrazole | E. coli | 2.00 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole C | Breast Cancer | 5.0 | |
| Pyrazole D | Lung Cancer | 3.5 | |
| 1H-Pyrazole | Colon Cancer | 4.0 |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some pyrazoles inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
- Modulation of Signaling Pathways : They may also interfere with signaling pathways that promote cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound demonstrated significant antimicrobial activity against multi-drug resistant strains of A. baumannii. This compound was non-toxic to mammalian cells in vitro and showed no adverse effects in vivo based on physiological blood markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
